molecular formula C15H16N2O B14379725 2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol CAS No. 89971-95-9

2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol

Katalognummer: B14379725
CAS-Nummer: 89971-95-9
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: ZEUHUVWNARCHKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol is a complex organic compound that belongs to the class of indeno-pyridine derivatives. This compound is characterized by its unique structure, which includes an indeno-pyridine core linked to an ethan-1-ol moiety through a methylamino group. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indeno-pyridine core, which can be achieved through cyclization reactions involving appropriate precursorsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

89971-95-9

Molekularformel

C15H16N2O

Molekulargewicht

240.30 g/mol

IUPAC-Name

2-(5H-indeno[1,2-b]pyridin-5-ylmethylamino)ethanol

InChI

InChI=1S/C15H16N2O/c18-9-8-16-10-14-11-4-1-2-5-12(11)15-13(14)6-3-7-17-15/h1-7,14,16,18H,8-10H2

InChI-Schlüssel

ZEUHUVWNARCHKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)CNCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.